1-Ethyl-4-hydroxyquinolin-2(1H)-one
Overview
Description
1-Ethyl-4-hydroxyquinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21. The purity is usually 95%.
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Biological Activity
1-Ethyl-4-hydroxyquinolin-2(1H)-one is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-hydroxyquinoline with ethyl halides under basic conditions. Various derivatives have been synthesized, leading to a range of biological evaluations. The structural characterization of these compounds is often performed using techniques such as IR, NMR, and mass spectrometry to confirm their identities and purity .
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. A notable investigation assessed its antiproliferative effects against human hepatocellular carcinoma cell lines (HepG2). The study utilized a colorimetric method to evaluate cell viability, demonstrating that this compound exhibits significant cytotoxicity, which correlates with its structural characteristics .
Protective Effects Against Lung Injury
A significant study focused on the protective effects of 3,3'-methylenebis(this compound) against bleomycin-induced lung injury in male albino rats. The results indicated that this compound possesses anti-inflammatory , anti-apoptotic , and anti-oxidative properties. Biochemical analyses showed that treatment with this compound significantly reduced markers of oxidative stress and inflammation, such as malondialdehyde and tumor necrosis factor-alpha (TNF-α), while enhancing levels of glutathione and superoxide dismutase .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have provided insights into how modifications to the quinoline structure can influence biological activity. For instance, substituents on the aromatic ring or variations in the hydroxy group can significantly affect the compound's lipophilicity and, consequently, its interaction with biological targets . The SAR findings suggest that specific electronic properties of substituents can enhance or diminish the compound's efficacy against various biological pathways.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antioxidant Activity : The compound scavenges free radicals, thereby reducing oxidative stress in cells.
- Inhibition of Cell Proliferation : It may interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Modulation of Inflammatory Pathways : The compound appears to inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators through pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2) .
Study on Lung Injury
In a controlled experimental setup, rats were divided into four groups: a control group, a bleomycin group, a treatment group with this compound, and a combination group. Histological examinations revealed that the treatment group showed significant improvements in lung architecture compared to the bleomycin-only group, indicating the protective role of the compound against lung injury .
Properties
IUPAC Name |
1-ethyl-4-hydroxyquinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-12-9-6-4-3-5-8(9)10(13)7-11(12)14/h3-7,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDQBJBWFAWHHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=CC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715742 | |
Record name | 1-Ethyl-4-hydroxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40715742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54675-30-8 | |
Record name | 1-Ethyl-4-hydroxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40715742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.